molecular formula C17H24N2O5 B4385671 N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B4385671
M. Wt: 336.4 g/mol
InChI Key: ZKZXUEDTMOYRFQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C17H24N2O5 This compound is characterized by a cyclooctyl group attached to the nitrogen atom of a benzamide structure, which also contains two methoxy groups and a nitro group on the benzene ring

Properties

IUPAC Name

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-23-15-10-13(14(19(21)22)11-16(15)24-2)17(20)18-12-8-6-4-3-5-7-9-12/h10-12H,3-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZXUEDTMOYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2CCCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:

    Cyclooctylation: The cyclooctyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the nitrated benzamide with cyclooctylamine in the presence of a suitable base such as triethylamine.

    Purification: The final product is purified using recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and cyclooctylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Sodium hydride, dimethyl sulfoxide solvent.

    Oxidation: Potassium permanganate, acetone solvent.

Major Products

    Reduction: N-cyclooctyl-4,5-dimethoxy-2-aminobenzamide.

    Substitution: N-cyclooctyl-4,5-dihydroxy-2-nitrobenzamide.

    Oxidation: N-cyclooctyl-4,5-dimethoxy-2-nitroquinone.

Scientific Research Applications

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its potential use in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The methoxy groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethoxy-2-nitrobenzoic acid: Similar structure but lacks the cyclooctyl group.

    N-cyclooctyl-4,5-dimethoxybenzamide: Similar structure but lacks the nitro group.

    N-cyclooctyl-2-nitrobenzamide: Similar structure but lacks the methoxy groups.

Uniqueness

N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both the cyclooctyl group and the nitro group on the benzamide structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
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N-cyclooctyl-4,5-dimethoxy-2-nitrobenzamide

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